![molecular formula C18H11N5O4S2 B2942020 (Z)-N-(5-((1H-苯并[d]咪唑-2-亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-3-硝基苯甲酰胺 CAS No. 881818-83-3](/img/structure/B2942020.png)

(Z)-N-(5-((1H-苯并[d]咪唑-2-亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

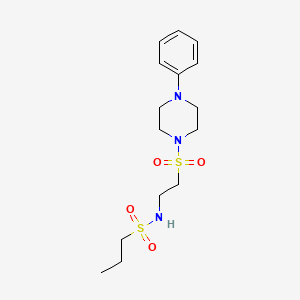

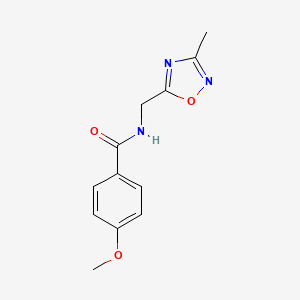

The compound is a derivative of benzimidazole . Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antitumor activity .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound with a ring structure containing atoms of at least two different elements .科学研究应用

降血糖和降血脂活性

该化合物已被研究用于治疗 2 型糖尿病的潜力。Mehendale-Munj、Ghosh 和 Ramaa(2011 年)的一项研究发现,含有噻唑烷二酮环的分子(类似于给定的化合物)对高脂饮食喂养的大鼠的血糖、胆固醇和甘油三酯水平有显着降低作用 (Mehendale-Munj, Ghosh, & Ramaa, 2011)。

抗癌潜力

该化合物的类似物已被评估其抗癌特性。Penthala、Yerramreddy 和 Crooks(2011 年)合成了新型取代的 (Z)-5-((1-苄基-1H-吲哚-3-基)亚甲基)咪唑烷-2,4-二酮并对其进行了评估,发现它们对黑色素瘤和卵巢癌细胞有效 (Penthala, Yerramreddy, & Crooks, 2011)。

抗菌活性

与该化合物相关的苯并噻唑-亚氨基-苯甲酸席夫碱已被合成,并显示出有希望的抗菌活性。Mishra 等人(2019 年)合成了具有良好抗菌效果的此类化合物,可对抗各种细菌菌株 (Mishra et al., 2019)。

材料科学应用

相关化合物也已用于开发在材料科学中具有潜在应用的配位聚合物。陈、倪、王、陶(2019 年)报道了一种新型锌配位聚合物的合成,该聚合物具有强荧光发射,这在材料科学应用中可能具有重要意义 (Chen, Ni, Wang, & Tao, 2019)。

作用机制

Target of Action

The primary target of this compound is Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues . It has been validated as an effective therapeutic target for cancer .

Mode of Action

The compound interacts with PRMT5, inhibiting its activity

Biochemical Pathways

The inhibition of PRMT5 affects the methylation status of protein arginine residues . This can have downstream effects on various biochemical pathways, particularly those involved in cell proliferation and survival. The exact pathways affected would depend on the specific proteins that are substrates of PRMT5.

Pharmacokinetics

The insilico analyses of similar compounds suggest that they have excellent intestinal absorption and relatively moderate toxicity .

Result of Action

The inhibition of PRMT5 by this compound can lead to antitumor activity . For example, analogs of this compound with a benzimidazole core have shown potent PRMT5 inhibitory activities and strong inhibitory effects on MV4-11 cell growth .

未来方向

The development of benzimidazole derivatives as antitumor agents is a promising area of research . Future studies could focus on elucidating the exact mechanism of action of these compounds, optimizing their synthesis process, and evaluating their safety and efficacy in preclinical and clinical trials.

属性

IUPAC Name |

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N5O4S2/c24-16(10-4-3-5-11(8-10)23(26)27)21-22-17(25)14(29-18(22)28)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,25H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVCGFLABIHDNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O)N=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone](/img/structure/B2941938.png)

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941939.png)

![7-Ethyl-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2941940.png)

![tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2941941.png)

![2-Cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2941943.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)